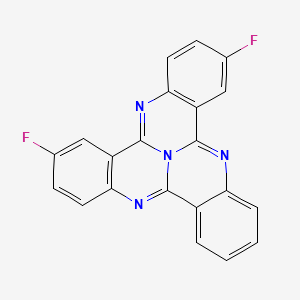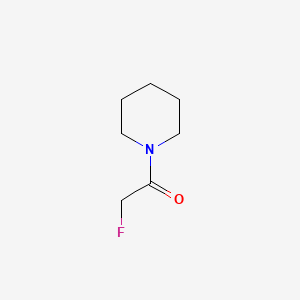
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H11FO2. It is a derivative of cyclopropanecarboxylic acid, characterized by the presence of a fluorine atom and an isopropyl group attached to the cyclopropane ring.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-fluoro-cyclopropyl phenyl ketone with a peroxy compound in the presence of a diluent, followed by the reaction of the resulting 1-fluoro-cyclopropane-1-carboxylate with a base and subsequent acidification . This method provides a relatively efficient route to the target compound.
Analyse Chemischer Reaktionen
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(propan-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Fluoro-cyclopropanecarboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
1-(propan-2-yl)cyclopropane-1-carboxylic acid: . The presence of both the fluorine atom and the isopropyl group in this compound makes it unique and valuable for specific applications.
Eigenschaften
CAS-Nummer |
343929-20-4 |
|---|---|
Molekularformel |
C7H11FO2 |
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
1-fluoro-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QQBMHOMBYVWDHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC1(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
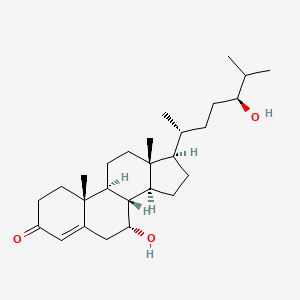
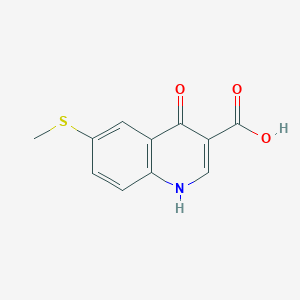
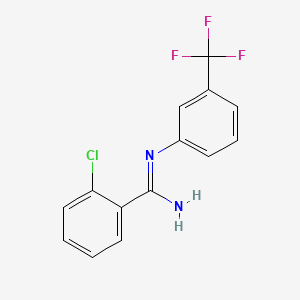
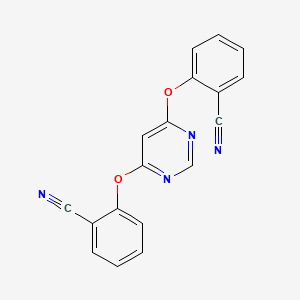
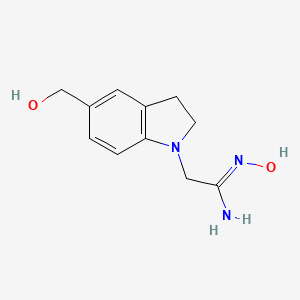
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
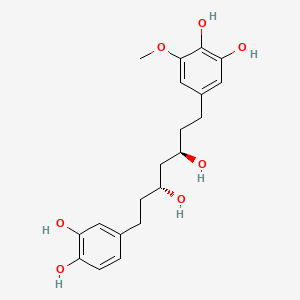
![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
